Tri-tert-butylphosphine
CAS No.: 13716-12-6
Cat. No.: VC20977759
Molecular Formula: C12H27P
Molecular Weight: 202.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13716-12-6 |
---|---|
Molecular Formula | C12H27P |
Molecular Weight | 202.32 g/mol |
IUPAC Name | tritert-butylphosphane |
Standard InChI | InChI=1S/C12H27P/c1-10(2,3)13(11(4,5)6)12(7,8)9/h1-9H3 |
Standard InChI Key | BWHDROKFUHTORW-UHFFFAOYSA-N |
SMILES | CC(C)(C)P(C(C)(C)C)C(C)(C)C |
Canonical SMILES | CC(C)(C)P(C(C)(C)C)C(C)(C)C |
Introduction
Physical and Chemical Properties
Tri-tert-butylphosphine (CAS: 13716-12-6) is an organophosphorus compound with the molecular formula C₁₂H₂₇P and a molecular weight of 202.32 g/mol . It is characterized by three tert-butyl groups attached to a central phosphorus atom, which contributes to its unique steric and electronic properties.
Physical Properties
The physical properties of tri-tert-butylphosphine are summarized in the following table:
Property | Value |
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Appearance | Colorless to light yellow solid/liquid |
Melting Point | 30-35°C |
Boiling Point | 102-103°C (at 13 mm Hg) |
Density | 0.861 g/mL at 25°C |
Flash Point | 1°F (-16°C) |
Solubility | Insoluble in water; soluble in alcohol and organic solvents |
Form | Solid (at room temperature) |
Odor | Pungent |
Electronic and Structural Properties
Tri-tert-butylphosphine is recognized for its strong electron-donating properties, making it an effective ligand in transition metal catalysis. According to the carbonyl stretching frequency of the Ni(CO)3[P(t-Bu)3] complex, it is considered a very strong electron-donating ligand . The compound features a large cone angle of approximately 182°, which reflects its significant steric bulk . This steric hindrance plays a crucial role in its effectiveness as a ligand, providing protection to metal centers and enhancing catalytic performance.
Synthesis Methods
Several methods have been developed for the synthesis of tri-tert-butylphosphine, each with specific advantages and challenges. The synthesis is particularly challenging due to the steric hindrance around the phosphorus center.
Grignard Reaction Method
One common approach involves the reaction of phosphorus trichloride with tert-butyl Grignard reagents:
Early attempts to synthesize this compound via this route in 1967 were unsuccessful, producing only di-tert-butylchlorophosphine regardless of the excess Grignard reagent used . The hindrance resulted directly from the steric encumbrance around the phosphorus center .
A modified procedure for this synthesis typically includes:
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Addition of catalytic amounts of CuBr- Me2S (5 mol%) and LiBr (10 mol%) to PCl3 in hexane
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Dropwise addition of t-BuMgCl solution while maintaining low temperature
Calcium Phosphide Method
A more recent and efficient method utilizes calcium phosphide and tert-bromo butane in the presence of Raney nickel:
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Reaction is conducted under argon atmosphere
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Temperature is maintained between 60-80°C
Synthesis of Deuterated Variants
The synthesis of fully deuterated [D27]tri-tert-butylphosphine has been reported for neutron diffraction studies. This involves:
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Deuteration of tert-butyl chloride using D2O and thionyl chloride
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Formation of the Grignard reagent from the deuterated tert-butyl chloride
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Reaction with PCl3 in the presence of CuI and LiBr to inhibit radical side reactions
Due to a strong kinetic isotope effect, the synthesis of deuterated variants requires specific optimization of reaction conditions .
Chemical Reactions and Applications
Tri-tert-butylphosphine undergoes various chemical reactions and has numerous applications, particularly in catalytic processes.
Types of Reactions
The compound participates in several types of reactions:
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Oxidation: It can be oxidized to form tri-tert-butylphosphine oxide.
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Substitution: It participates in substitution reactions, particularly in the formation of phosphonium salts.
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Coordination: It acts as a ligand in coordination complexes with transition metals.
Catalytic Applications
Tri-tert-butylphosphine is widely used as a ligand in various catalytic processes:
Application | Description |
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Palladium-catalyzed cross-coupling reactions | Suzuki-Miyaura, Stille, Negishi, and Sonogashira couplings |
Heck reactions | Formation of C-C bonds between aryl halides and alkenes |
Buchwald-Hartwig cross-coupling | Formation of C-N and C-O bonds |
Nucleophilic trifluoromethylation | Using Ruppert's reagent (Me₃SiCF₃) for aldehydes, ketones, and imines |
α-Arylation of esters | Formation of C-C bonds under mild conditions |
Stabilization of low-valent metal centers | Particularly in gold(I) complexes for homogeneous catalysis |
Complex Formation
Tri-tert-butylphosphine forms various complexes with transition metals, enhancing their catalytic properties:
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With palladium to form Pd(P(t-Bu)3)2, a highly active catalyst for coupling reactions
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With copper(I) halides, forming complexes such as bromo(tri-tert-butylphosphine)copper(I) tetramer
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With nickel, forming complexes like [But3PH][(But3P)NiBr3], which has been structurally characterized
Tri-tert-butylphosphine Tetrafluoroborate: A Stable Alternative
Due to the air sensitivity and pyrophoric nature of tri-tert-butylphosphine, its tetrafluoroborate salt (CAS: 131274-22-1) has been developed as a more stable alternative.
Properties and Advantages
Tri-tert-butylphosphine tetrafluoroborate (TTBP- HBF₄) offers several advantages over the free phosphine:
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High-melting solid (melting point 300-302°C, decomposes)
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Indefinitely stable in air as both solid and in solution
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No need for specialized handling equipment
Synthesis of Tetrafluoroborate Salt
A convenient preparation method involves:
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Reaction of PCl3 with t-BuMgCl in the presence of CuBr- Me2S and LiBr
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Treatment with aqueous HBF4 solution
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Extraction and purification procedures that avoid handling the air-sensitive free phosphine
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Crystallization from ethanol to obtain high purity product (>99.7%)
The tetrafluoroborate salt can be deprotonated under basic conditions (pKa = 11.4) to generate the free phosphine in situ, making it an effective substitute in many reactions .
Structural Characteristics
The unique structural features of tri-tert-butylphosphine significantly influence its chemical behavior and applications.
Molecular Structure
The molecule consists of a central phosphorus atom with three tert-butyl groups arranged in a pyramidal geometry. The steric bulk of the tert-butyl groups results in a large cone angle of approximately 182°, which affects its coordination behavior with metals .
In crystal structures of its complexes, the following structural parameters have been observed:
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P-C bond lengths of approximately 2.02 Å
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Ni-P bond length of 2.48 Å in nickel complexes
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Br-Ni-Br angles of around 108.7° in the [But3PH][(But3P)NiBr3] complex
Comparison with Similar Phosphine Ligands
Tri-tert-butylphosphine's structural and electronic properties can be compared with other phosphine ligands:
Phosphine Ligand | Cone Angle (°) | Electron-Donating Strength | Steric Bulk |
---|---|---|---|
Tri-tert-butylphosphine | 182 | Very strong | Very high |
Triphenylphosphine | 145 | Moderate | Moderate |
Tri-cyclohexylphosphine | 170 | Strong | High |
Tri-(1-adamantyl)phosphine | >200 | Strong | Extremely high |
The bulky tert-butyl groups of tri-tert-butylphosphine prevent catalyst deactivation via metal aggregation, enabling efficient cross-coupling reactions even at low catalyst loadings (0.1–1 mol%). |
Current Research and Applications
Tri-tert-butylphosphine continues to be the subject of ongoing research and development in various fields.
Recent Developments in Catalysis
Recent research has focused on:
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Development of new palladium-catalyzed cross-coupling methodologies
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Application in metal-free activation of H2 and N2 as part of frustrated Lewis pairs (FLPs)
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Use in copper-catalyzed [3+2] cycloaddition of cyclic ketones to olefins or alkynes
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Incorporation into new catalytic systems for sustainable chemistry applications
Specialized Applications
Specialized applications of tri-tert-butylphosphine include:
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